molecular formula C16H12BrFN2O2 B13097007 Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13097007
M. Wt: 363.18 g/mol
InChI Key: HPTPQJUDJFTPBD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential for forming diverse derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted pyrazolopyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-(1-methylethyl)pyrazolo[1,5-A]pyridine-3-carboxylate
  • Ethyl 5-bromo-2-(4-chlorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Uniqueness

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C16H12BrFN2O2

Molecular Weight

363.18 g/mol

IUPAC Name

ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H12BrFN2O2/c1-2-22-16(21)14-13-9-11(17)7-8-20(13)19-15(14)10-3-5-12(18)6-4-10/h3-9H,2H2,1H3

InChI Key

HPTPQJUDJFTPBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)Br

Origin of Product

United States

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